molecular formula C15H16N2O2 B14445111 3-Aminophenyl ethyl(phenyl)carbamate CAS No. 73147-22-5

3-Aminophenyl ethyl(phenyl)carbamate

Cat. No.: B14445111
CAS No.: 73147-22-5
M. Wt: 256.30 g/mol
InChI Key: XIZDNZVKQNBGGR-UHFFFAOYSA-N
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Description

3-Aminophenyl ethyl(phenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminophenyl ethyl(phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-aminophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate carbamate ester, which is then coupled with phenyl isocyanate to yield the final product .

Another method involves the use of dimethyl carbonate as a carbamoylating agent. In this process, 3-aminophenol reacts with dimethyl carbonate in the presence of a catalyst such as iron-chrome catalyst TZC-3/1, leading to the formation of the desired carbamate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid catalysts can enhance the efficiency of the process, reducing the need for hazardous reagents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-Aminophenyl ethyl(phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted carbamates and amines.

Mechanism of Action

The mechanism of action of 3-Aminophenyl ethyl(phenyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-aminophenyl)carbamate
  • tert-Butyl methyl (3-piperidinylmethyl)carbamate
  • 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

3-Aminophenyl ethyl(phenyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an aminophenyl group with an ethyl(phenyl)carbamate moiety allows for versatile applications in various fields, distinguishing it from other carbamates .

Properties

CAS No.

73147-22-5

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(3-aminophenyl) N-ethyl-N-phenylcarbamate

InChI

InChI=1S/C15H16N2O2/c1-2-17(13-8-4-3-5-9-13)15(18)19-14-10-6-7-12(16)11-14/h3-11H,2,16H2,1H3

InChI Key

XIZDNZVKQNBGGR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)N

Origin of Product

United States

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